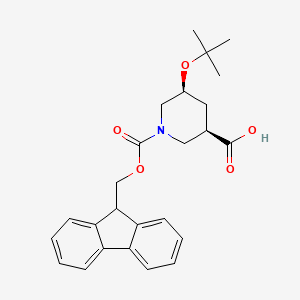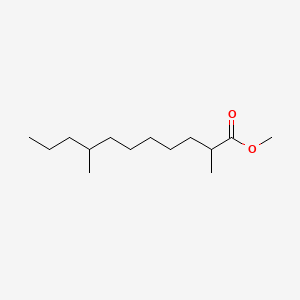
Fmoc-beta-Homohyp(tBu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a t-butyl ester, and a beta-homohydroxyproline residue. This compound is valuable in the field of proteomics and peptide research due to its unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-t-butyl-L-beta-homohydroxy-proline typically involves the protection of the amino and hydroxyl groups, followed by the introduction of the Fmoc group. The process begins with the protection of the hydroxyl group using a t-butyl ester. The amino group is then protected with the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The final product is obtained after purification by high-performance liquid chromatography (HPLC) to ensure a purity of over 95% .
Industrial Production Methods
Industrial production of Fmoc-O-t-butyl-L-beta-homohydroxy-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to achieve high yields and purity. The compound is stored at 2-8°C to maintain its stability and activity .
化学反应分析
Types of Reactions
Fmoc-O-t-butyl-L-beta-homohydroxy-proline undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine, while the t-butyl ester can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for t-butyl ester cleavage.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU in the presence of bases like DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-O-t-butyl-L-beta-homohydroxy-proline is incorporated at desired positions .
科学研究应用
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics and vaccines.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
作用机制
The mechanism of action of Fmoc-O-t-butyl-L-beta-homohydroxy-proline involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The t-butyl ester protects the hydroxyl group, ensuring selective reactions at the desired sites. Upon deprotection, the compound reveals functional groups that participate in further peptide bond formation .
相似化合物的比较
Similar Compounds
Fmoc-L-proline: Lacks the beta-homohydroxy group, making it less versatile in certain synthetic applications.
Fmoc-O-t-butyl-L-hydroxyproline: Similar but lacks the beta position modification, affecting its reactivity and incorporation into peptides.
Uniqueness
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is unique due to its beta-homohydroxy modification, which provides additional sites for functionalization and enhances its utility in complex peptide synthesis .
属性
分子式 |
C25H29NO5 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxy]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(23(27)28)13-26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)/t16-,17+/m1/s1 |
InChI 键 |
WYFZJFJGUSSKIB-SJORKVTESA-N |
手性 SMILES |
CC(C)(C)O[C@H]1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
规范 SMILES |
CC(C)(C)OC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)





![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)




![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

